molecular formula C15H25N5O4 B14790778 tert-butyl N-[[1-(2-methyl-4-nitropyrazol-3-yl)piperidin-3-yl]methyl]carbamate

tert-butyl N-[[1-(2-methyl-4-nitropyrazol-3-yl)piperidin-3-yl]methyl]carbamate

Cat. No.: B14790778
M. Wt: 339.39 g/mol
InChI Key: DDOCCVHZCOQGMW-UHFFFAOYSA-N
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Description

(S)-tert-Butyl ((1-(1-methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-yl)methyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring substituted with a pyrazole moiety, which is further functionalized with a nitro group. The presence of a tert-butyl carbamate group adds to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl ((1-(1-methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-yl)methyl)carbamate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Piperidine Ring Formation: The piperidine ring is synthesized separately, often through the hydrogenation of pyridine derivatives.

    Coupling Reaction: The pyrazole and piperidine rings are coupled using a suitable linker, such as a halomethyl compound, under basic conditions.

    Carbamate Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride to yield corresponding amines.

    Substitution: The pyrazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophiles like bromine or iodine in the presence of a Lewis acid catalyst.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

    Amines: From reduction of the nitro group.

    Substituted Pyrazoles: From electrophilic aromatic substitution.

    Deprotected Amines: From hydrolysis of the carbamate group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis due to its unique structure.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

    Receptor Binding Studies: It can be used in studies involving receptor-ligand interactions.

Medicine

    Drug Development:

    Diagnostic Agents: The compound can be labeled with radioactive isotopes for use in diagnostic imaging.

Industry

    Material Science: Used in the synthesis of polymers and other advanced materials.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl ((1-(1-methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The piperidine and pyrazole rings can mimic natural substrates, allowing the compound to bind to enzymes or receptors, thereby inhibiting their activity. The carbamate group provides stability and facilitates transport across biological membranes.

Comparison with Similar Compounds

Similar Compounds

    (S)-tert-Butyl ((1-(1-methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-yl)methyl)carbamate: shares structural similarities with other piperidine and pyrazole derivatives.

    N-tert-Butoxycarbonyl-3-piperidone: Similar in having a piperidine ring and a carbamate group.

    1-Methyl-4-nitro-1H-pyrazole: Similar in having a pyrazole ring with a nitro group.

Uniqueness

  • The combination of a piperidine ring, pyrazole moiety, nitro group, and tert-butyl carbamate group in a single molecule makes (S)-tert-Butyl ((1-(1-methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-yl)methyl)carbamate unique. This unique structure imparts specific reactivity and biological activity that may not be present in other similar compounds.

Properties

Molecular Formula

C15H25N5O4

Molecular Weight

339.39 g/mol

IUPAC Name

tert-butyl N-[[1-(2-methyl-4-nitropyrazol-3-yl)piperidin-3-yl]methyl]carbamate

InChI

InChI=1S/C15H25N5O4/c1-15(2,3)24-14(21)16-8-11-6-5-7-19(10-11)13-12(20(22)23)9-17-18(13)4/h9,11H,5-8,10H2,1-4H3,(H,16,21)

InChI Key

DDOCCVHZCOQGMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCN(C1)C2=C(C=NN2C)[N+](=O)[O-]

Origin of Product

United States

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